N-(3-chloro-4-methylphenyl)-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]urea
Description
N-(3-chloro-4-methylphenyl)-N’-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The unique structural features of this compound, such as the presence of a pyrazole ring and substituted phenyl groups, contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[1-[(3-methoxyphenyl)methyl]pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-13-6-7-15(9-18(13)20)22-19(25)23-16-10-21-24(12-16)11-14-4-3-5-17(8-14)26-2/h3-10,12H,11H2,1-2H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZDKJJXOXGSPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN(N=C2)CC3=CC(=CC=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-N’-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]urea typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with 1-(3-methoxybenzyl)-1H-pyrazol-4-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to enhance yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors. The industrial production methods would also include steps for the purification and quality control of the final product to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-N’-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chlorine atom could result in various substituted urea derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-N’-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]urea would depend on its specific target in biological systems. Generally, urea derivatives can act by inhibiting enzymes or receptors through binding to their active sites. The presence of the pyrazole ring and substituted phenyl groups can enhance binding affinity and selectivity for specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-N’-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]urea
- N-(3-chloro-4-methylphenyl)-N’-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea
- N-(3-chloro-4-methylphenyl)-N’-[1-(3-hydroxybenzyl)-1H-pyrazol-4-yl]urea
Uniqueness
The unique combination of the 3-chloro-4-methylphenyl and 1-(3-methoxybenzyl)-1H-pyrazol-4-yl groups in N-(3-chloro-4-methylphenyl)-N’-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]urea imparts distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in the design of new molecules with improved efficacy and selectivity for specific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
